2-Iodo-benzo[b]thiophene
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
2-iodo-1-benzothiophene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5IS/c9-8-5-6-3-1-2-4-7(6)10-8/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNCFWDHWACGQBN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(S2)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5IS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20466982 | |
| Record name | 2-Iodo-1-benzothiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20466982 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
36748-89-7 | |
| Record name | 2-Iodobenzothiophene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=36748-89-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Iodo-1-benzothiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20466982 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 36748-89-7 | |
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The Significance of Halogenated Benzo B Thiophenes As Research Scaffolds
Halogenated benzo[b]thiophenes are a class of organic compounds that have garnered considerable attention as foundational structures, or scaffolds, in various scientific fields. The benzo[b]thiophene framework itself is a privileged structure found in a multitude of pharmaceuticals and functional materials. researchgate.netchim.itnih.gov This scaffold is present in clinically used drugs such as the selective estrogen receptor modulator Raloxifene, the asthma medication Zileuton, and the antifungal agent Sertaconazole. chim.itrsc.org
The introduction of a halogen atom, particularly iodine, onto this scaffold dramatically enhances its synthetic utility. chim.it The carbon-halogen bond, especially the carbon-iodine bond, is readily activated by transition metal catalysts, making these compounds ideal substrates for a wide array of cross-coupling reactions. nih.gov This reactivity allows chemists to forge new carbon-carbon and carbon-heteroatom bonds with high precision, enabling the construction of complex molecular architectures that would otherwise be difficult to access.
This capability is crucial in medicinal chemistry for generating libraries of diverse molecules for drug discovery programs and for optimizing the structure-activity relationships (SAR) of potential drug candidates. nih.govresearchgate.net In materials science, the ability to functionalize the benzo[b]thiophene core through its halogenated derivatives is exploited to synthesize novel organic semiconductors, dyes, and other functional materials with tailored electronic and photophysical properties. researchgate.net
Historical Trajectory and Evolution of Research on 2 Iodo Benzo B Thiophene
Direct Iodination Strategies for Benzo[b]thiophene Systems
Direct iodination methods involve the introduction of an iodine atom onto a pre-existing benzo[b]thiophene scaffold. These strategies can be broadly categorized into electrophilic substitution on the C-H bond and metalation-mediated iodination.
Electrophilic Iodination of Benzo[b]thiophene C-H Bonds
Electrophilic substitution on the parent benzo[b]thiophene typically favors the 3-position. clockss.orgchemicalbook.com However, iodination can result in a mixture of 2- and 3-iodo isomers, or even di-iodinated products. clockss.org The regioselectivity of direct C-H iodination is highly dependent on the reaction conditions and the presence of activating or directing groups on the benzo[b]thiophene ring. clockss.org For instance, the use of iodine in the presence of mercuric oxide has been reported to yield 3-iodobenzo[b]thiophene (B1338381) regioselectively. chemicalbook.com
To achieve selective iodination at the 2-position, the more reactive 3-position must often be blocked. clockss.org Alternatively, specific reagents and conditions can favor the 2-position. While less common for direct C-H iodination to yield the 2-iodo product, this approach remains an area of interest in synthetic methodology development.
Iodination via Directed Metalation and Organometallic Intermediates
A more reliable and regioselective method for the synthesis of this compound is through directed metalation. The hydrogen atom at the 2-position of benzo[b]thiophene is acidic enough to be deprotonated by a strong base, such as an organolithium reagent. clockss.orgchemicalbook.com This generates a 2-lithiobenzo[b]thiophene intermediate, which can then be quenched with an iodine source like molecular iodine (I₂) or N-iodosuccinimide (NIS) to afford the desired this compound. clockss.org This process is often referred to as indirect C-H iodination. clockss.org
The use of lithium diisopropylamide (LDA) followed by quenching with NIS in tetrahydrofuran (B95107) (THF) at low temperatures has been shown to produce this compound in high yield (82%). This method offers excellent regiocontrol, making it a preferred strategy for accessing the 2-iodo isomer.
| Method | Reagents | Product | Yield | Reference |
| Directed Metalation | 1. LDA, THF, -20°C; 2. NIS | This compound | 82% |
Annulation and Cyclization Approaches for Constructing Iodo-benzo[b]thiophene Cores
Annulation and cyclization reactions provide an alternative and powerful approach to construct the iodo-benzo[b]thiophene core, often with high regioselectivity. These methods typically involve the formation of the thiophene ring from acyclic precursors.
Electrophilic Cyclization Reactions
Electrophilic cyclization is a prominent strategy for the synthesis of substituted benzo[b]thiophenes. This approach generally involves an intramolecular cyclization of an ortho-substituted benzene derivative containing a sulfur atom and an alkyne moiety.
A widely utilized method for the synthesis of 2,3-disubstituted benzo[b]thiophenes involves the electrophilic cyclization of o-(1-alkynyl)thioanisoles. acs.orgnih.govnih.gov In this reaction, an electrophilic iodine source, such as molecular iodine (I₂), promotes the cyclization of the o-alkynyl thioanisole (B89551) to form a 3-iodo-benzo[b]thiophene derivative. acs.orgnih.gov This method has been shown to be highly efficient, often proceeding at room temperature with nearly quantitative yields. acs.org
The process starts with the synthesis of the o-(1-alkynyl)thioanisole precursor, which can be achieved through a palladium-catalyzed Sonogashira coupling of o-iodothioanisole with a terminal alkyne. acs.orgdergipark.org.tr The subsequent iodocyclization with I₂ in a solvent like dichloromethane (B109758) (CH₂Cl₂) furnishes the 3-iodobenzo[b]thiophene. acs.orgnih.gov While this method primarily yields 3-iodo derivatives, it is a significant route for constructing the benzo[b]thiophene core with an iodine substituent.
A variation of this approach involves the iodocyclization of o-(iodoethynyl)thioanisole, which has been reported to produce 2,3-diiodobenzo[b]thiophene in almost quantitative yield when treated with iodine. rsc.org
| Starting Material | Reagents | Product | Yield | Reference |
| o-(Phenylethynyl)thioanisole | I₂, CH₂Cl₂ | 2-Phenyl-3-iodo-benzo[b]thiophene | >95% | nih.gov |
| o-(1-Alkynyl)thioanisoles | I₂, CH₂Cl₂ | 2-Alkyl/Aryl-3-iodo-benzo[b]thiophenes | >95% | nih.gov |
| o-(Iodoethynyl)thioanisole | I₂ | 2,3-Diiodo-benzo[b]thiophene | ~100% | rsc.org |
While iodine is a common electrophile, other reagents can also mediate the cyclization of o-alkynyl thioanisoles to produce various 3-substituted benzo[b]thiophenes. These include bromine (Br₂), N-bromosuccinimide (NBS), p-nitrobenzenesulfenyl chloride, and phenylselenyl chloride. acs.orgnih.gov
Furthermore, a palladium-catalyzed Sonogashira-type cross-coupling reaction between 2-iodothiophenol and a terminal alkyne can lead to the formation of 2-substituted benzo[b]thiophenes. scispace.comrsc.orgresearchgate.netrsc.org The proposed mechanism involves the initial coupling to form a 2-(alkynyl)thiophenol intermediate, which then undergoes a palladium-catalyzed intramolecular cyclization to afford the benzo[b]thiophene product. scispace.com This method provides a direct route to 2-substituted benzo[b]thiophenes from 2-iodothiophenol.
Transition Metal-Catalyzed Annulation Reactions
Transition metal catalysis offers powerful and efficient pathways for the construction of the benzo[b]thiophene scaffold. These methods often proceed under mild conditions with high functional group tolerance, providing access to a diverse range of substituted derivatives.
Palladium-Catalyzed Cyclization Methodologies (e.g., Sonogashira-type cyclizations)
Palladium-catalyzed reactions are among the most widely employed methods for synthesizing benzo[b]thiophene derivatives. A prominent strategy involves the Sonogashira cross-coupling reaction followed by cyclization.
A notable example is the palladium(II)-catalyzed Sonogashira type cross-coupling reaction between 2-iodothiophenol and phenylacetylene (B144264), which yields a variety of 2-substituted benzo[b]thiophenes in moderate to good yields, with some products demonstrating significant fluorescence quantum yields. scispace.comresearchgate.netrsc.org The proposed mechanism for this transformation involves two key steps: the initial palladium-catalyzed Sonogashira coupling of the 2-halothiophenol with the alkyne, followed by the cyclization of the resulting 2-alkynylthiophenol intermediate. rsc.orgrsc.org Experimental evidence, including the observation of the 2-(phenylethynyl)benzenethiol intermediate, supports this pathway. scispace.comresearchgate.net The reaction conditions can be optimized, with palladium acetate (B1210297) showing good catalytic activity. rsc.orgrsc.org This methodology has been successfully applied to gram-scale synthesis, highlighting its practical utility. rsc.org
Another powerful approach is the palladium-catalyzed coupling of terminal acetylenes with o-iodothioanisole, followed by electrophilic cyclization of the o-(1-alkynyl)thioanisole derivatives. acs.org This two-step process provides excellent yields of 2,3-disubstituted benzo[b]thiophenes. acs.org A variety of electrophiles, including iodine, bromine, N-bromosuccinimide (NBS), p-O2NC6H4SCl, and PhSeCl, can be used in the cyclization step. acs.org This method is compatible with aryl-, vinyl-, and alkyl-substituted terminal acetylenes. acs.org
Furthermore, palladium/phenanthroline-catalyzed arylative cyclization of o-(1-alkynyl)thioanisoles with aryl iodides has been developed for the synthesis of 3-arylated benzo[b]thiophenes. researchgate.net This reaction proceeds through the cleavage of the carbon-sulfur bond and tolerates a range of electron-donating and -withdrawing groups on the aryl iodide. researchgate.net
Below is a table summarizing the palladium-catalyzed synthesis of various benzo[b]thiophene derivatives.
| Starting Materials | Catalyst/Reagents | Product | Yield | Reference |
| 2-Iodothiophenol, Phenylacetylene | Pd(OAc)₂, TMEDA, AgTFA | 2-Phenylbenzo[b]thiophene | Up to 87% | scispace.comrsc.org |
| o-Iodothioanisole, Terminal Acetylenes | Pd catalyst, then I₂, Br₂, NBS, etc. | 2,3-Disubstituted benzo[b]thiophenes | Excellent | acs.org |
| o-(1-Alkynyl)thioanisoles, Aryl Iodides | [Pd(phen)₂][PF₆]₂ | 3-Arylated benzo[b]thiophenes | Good | researchgate.net |
Gold(I)-N-Heterocyclic Carbene Catalyzed Cyclizations
Gold catalysts, particularly those featuring N-heterocyclic carbene (NHC) ligands, have emerged as powerful tools for the cyclization of various organic molecules. mdpi.comsigmaaldrich.com In the context of benzo[b]thiophene synthesis, gold(I)-catalyzed cyclization of (ortho-alkynylphenylthio)silanes represents an innovative approach. acs.org
This reaction proceeds via the coordination of the Lewis acidic gold(I) catalyst to the alkyne moiety, which facilitates an intramolecular nucleophilic attack by the sulfur atom. acs.org This leads to the formation of a vinyl-gold intermediate that is subsequently trapped by the silicon electrophile. acs.org The use of N-heterocyclic carbene gold(I) complexes can influence the reaction pathways, for instance, in the cyclization of 1,6-enynes, where the choice of ligand can determine the product outcome. sigmaaldrich.commdpi.com
The efficiency and selectivity of these gold-catalyzed cyclizations can be influenced by the nature of the counteranion associated with the gold complex. rsc.org Density functional theory (DFT) studies have shown that counteranions play a crucial role in the energy profile of the reaction, affecting the barriers of both the cyclization and protodeauration steps. rsc.org
Regioselective Transformations via Halogen Dance Reactions of this compound
The halogen dance reaction is a fascinating transformation that involves the migration of a halogen atom along an aromatic ring system. scribd.com This reaction provides a unique method for accessing substituted isomers that may be difficult to obtain through direct functionalization.
For 2-iodobenzothiophene, treatment with a strong base like lithium 2,2,6,6-tetramethylpiperidide (LTMP) can induce a halogen dance, leading to the formation of 3-iodobenzothiophene derivatives after trapping with an electrophile. researchgate.net However, a competing dehalogenation reaction is often observed, leading to the formation of the corresponding 2-substituted benzothiophene (B83047). researchgate.net The use of a catalytic amount of 2-bromobenzothiophene has been shown to significantly reduce this competitive dehalogenation. researchgate.net
This reaction has been studied with various electrophiles, such as aldehydes, to trap the rearranged organolithium intermediate. researchgate.net The regioselectivity of the halogen dance can be influenced by the substituents on the aromatic ring and the reaction conditions. jst.go.jp
The table below illustrates the outcome of the halogen dance reaction on 2-iodobenzothiophene.
| Substrate | Reagents | Major Product | Minor Product | Reference |
| 2-Iodobenzothiophene | 1. LTMP, THF, -50 °C; 2. Aldehyde | 2-Substituted 3-iodobenzothiophene | 2-Substituted benzothiophene | researchgate.net |
| 2-Iodobenzothiophene | 1. LTMP, 2-Bromobenzothiophene (cat.); 2. Aldehyde | 2-Substituted 3-iodobenzothiophene | Reduced amount of 2-substituted benzothiophene | researchgate.net |
Stereoselective Synthesis of Chiral Benzo[b]thiophene Derivatives
The development of stereoselective methods for the synthesis of chiral benzo[b]thiophene derivatives is of significant interest due to the prevalence of such motifs in biologically active molecules and chiral materials. rsc.org
One successful approach is the rhodium-catalyzed asymmetric hydrogenation of prochiral substituted benzo[b]thiophene 1,1-dioxides. rsc.org This method provides access to a variety of chiral 2,3-dihydrobenzo[b]thiophene (B1596441) 1,1-dioxides with high yields and excellent enantioselectivities (up to >99% ee). rsc.org The reaction is effective for substrates with both electron-donating and electron-withdrawing groups, as well as sterically hindered aryl and alkyl substituents. rsc.org
Organocatalysis also offers a powerful platform for the stereoselective construction of complex benzo[b]thiophene-containing scaffolds. For instance, a highly efficient protocol for the asymmetric [3+3] annulation of N-(benzo[b]thiophen-2-yl)-sulfonamides with 2-alkynyl cycloenones has been developed using a quinine-derived bifunctional thiourea (B124793) catalyst. rsc.orgresearchgate.net This reaction affords dihydrobenzo scispace.comrsc.orgthieno[2,3-b]pyridine derivatives in good yields and with high enantioselectivities (up to 97% ee). rsc.org
Another strategy involves the enzymatic resolution of racemic 2-heteroaryl-substituted homoallylic alcohols, which can then be used in ring-closing metathesis reactions to produce chiral heteroaryl-substituted dihydropyran derivatives. yyu.edu.tr
The following table summarizes key findings in the stereoselective synthesis of chiral benzo[b]thiophene derivatives.
| Reaction Type | Substrates | Catalyst/Reagent | Product | Enantioselectivity (ee) | Reference |
| Asymmetric Hydrogenation | Prochiral benzo[b]thiophene 1,1-dioxides | Rh(NBD)₂BF₄/Chiral Ligand | Chiral 2,3-dihydrobenzo[b]thiophene 1,1-dioxides | Up to >99% | rsc.org |
| Asymmetric [3+3] Annulation | N-(Benzo[b]thiophen-2-yl)-sulfonamides, 2-Alkynyl cycloenones | Quinine-derived bifunctional thiourea | Dihydrobenzo scispace.comrsc.orgthieno[2,3-b]pyridines | Up to 97% | rsc.org |
Reactivity and Derivatization Strategies of 2 Iodo Benzo B Thiophene
Cross-Coupling Reactions at the Iodine Moiety
Transition metal-catalyzed cross-coupling reactions are paramount in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. 2-Iodo-benzo[b]thiophene serves as an excellent electrophilic partner in these transformations due to the high reactivity of the C-I bond.
The Sonogashira coupling reaction, which forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, is a powerful tool for the synthesis of substituted alkynes. rsc.orgnih.gov This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. google.com While direct examples involving this compound are specific, the closely related coupling of 2-iodothiophenol (B3069315) with terminal alkynes provides a tandem Sonogashira coupling-cyclization strategy to afford 2-substituted benzo[b]thiophenes in moderate to good yields. scispace.comrsc.orgresearchgate.net This process involves the initial formation of a 2-(alkynyl)thiophenol intermediate, which then undergoes cyclization to form the benzo[b]thiophene ring. rsc.org
The reaction conditions for Sonogashira couplings have been refined to proceed under milder, and sometimes copper-free, amine-free, and solvent-free conditions, broadening their applicability. organic-chemistry.orgorganic-chemistry.org For instance, the use of PdCl2(PPh3)2 with tetrabutylammonium fluoride (TBAF) has been shown to facilitate the coupling of various aryl halides with alkynes. organic-chemistry.org
Table 1: Examples of Sonogashira-type Reactions for the Synthesis of 2-Substituted Benzo[b]thiophenes This table is based on a tandem reaction starting from 2-iodothiophenol, which proceeds via a Sonogashira coupling mechanism.
| Entry | Alkyne Partner | Catalyst System | Base/Additive | Solvent | Yield (%) |
| 1 | Phenylacetylene (B144264) | Pd(OAc)2 / AgCOOCF3 | TMEDA | DMF | 87 |
| 2 | 4-Ethynyltoluene | Pd(OAc)2 / AgCOOCF3 | TMEDA | DMF | 85 |
| 3 | 4-Methoxyphenylacetylene | Pd(OAc)2 / AgCOOCF3 | TMEDA | DMF | 81 |
| 4 | 4-Chlorophenylacetylene | Pd(OAc)2 / AgCOOCF3 | TMEDA | DMF | 75 |
The Suzuki-Miyaura coupling reaction is a versatile method for the formation of C-C bonds by reacting an organoboron compound with an organic halide, catalyzed by a palladium complex. This reaction is widely used due to its mild reaction conditions and the commercial availability and stability of many boronic acids and their esters. mdpi.com
The carbon-iodine bond at the C3 position of the benzo[b]thiophene core has been shown to readily undergo Suzuki-Miyaura coupling with various arylboronic acids. nih.gov For example, 3-iodobenzo[b]thiophenes react smoothly with arylboronic acids in the presence of Pd(PPh3)4 and a base like potassium carbonate to yield 3-arylbenzo[b]thiophenes. nih.gov It is well-established that 2-halothiophenes are generally more reactive than their 3-halo counterparts in such cross-coupling reactions, suggesting that this compound is an excellent substrate for this transformation. This strategy allows for the synthesis of a diverse library of 2-arylbenzo[b]thiophenes, which are of interest in various fields. researchgate.netbeilstein-journals.org
Table 2: Representative Conditions for Suzuki-Miyaura Coupling of Halogenated Thiophenes This table illustrates typical conditions used for related substrates, which are applicable to this compound.
| Halide Substrate | Boronic Acid/Ester | Catalyst | Base | Solvent System |
| 4-Iodo-7H-thieno[2,3-c]pyran-7-imine | Phenylboronic acid | Pd(OAc)2/SPhos | K3PO4 | Betaine/glycerol |
| 3-Iodobenzo[b]thiophene (B1338381) | (Het)ArB(OH)2 | Pd(PPh3)4 | K2CO3 | Toluene/EtOH/H2O |
| 4-Bromothiophene-2-carbaldehyde | Arylboronic pinacol esters/acids | Pd(dppf)Cl2 | K2CO3 | 1,4-Dioxane/H2O |
The Stille reaction involves the palladium-catalyzed coupling of an organic halide with an organotin compound (organostannane). wikipedia.org A key advantage of this method is the stability of organostannanes to air and moisture, and their tolerance of a wide variety of functional groups. wikipedia.org However, a significant drawback is the high toxicity of tin compounds. wikipedia.org
This reaction has been extensively used in the synthesis of complex molecules, including natural products. The mechanism follows the typical catalytic cycle of oxidative addition, transmetalation, and reductive elimination. This compound can act as the electrophilic partner, coupling with various organostannanes to introduce alkyl, vinyl, aryl, or other groups at the C2 position. A variation, the Stille-carbonylative cross-coupling, allows for the formation of ketones by incorporating a carbonyl group between the coupled fragments. wikipedia.org
The Heck reaction is a palladium-catalyzed C-C bond-forming reaction between an unsaturated halide (or triflate) and an alkene. While specific examples detailing the Heck reaction of this compound are not prevalent in the provided literature, the reaction is a standard method for the alkenylation of aryl halides. The oxidative Heck reaction of benzo[b]thiophene 1,1-dioxides with styrenes and acrylates proceeds with high C2 selectivity, demonstrating the feasibility of functionalizing this position. nih.gov
Direct C-H arylation has emerged as a powerful alternative to traditional cross-coupling reactions, as it avoids the need for pre-functionalization of one of the coupling partners. acs.org Several methodologies have been developed for the direct arylation of benzo[b]thiophenes. nih.govacs.orgresearchgate.net These reactions can be regioselective, targeting either the C2 (α) or C3 (β) position depending on the reaction conditions and catalytic system. For instance, a regioselective β-arylation of benzo[b]thiophenes with aryl iodides can be achieved at room temperature. nih.govacs.org Conversely, near-room-temperature C2-arylation has also been reported, driven by a silver(I)-mediated C-H activation mechanism at low palladium concentrations. acs.org While these methods start from the parent heterocycle rather than a halogenated derivative, they represent a complementary strategy for C-H functionalization. semanticscholar.orgacs.org
Nucleophilic Substitution Reactions of this compound
While less common than cross-coupling reactions, the iodine at the C2 position of benzo[b]thiophene can potentially be displaced by strong nucleophiles. Halogens at the 2-position of the benzo[b]thiophene ring are reported to be susceptible to displacement by amine nucleophiles. taylorfrancis.com Surprisingly, this displacement occurs more readily at the 2-position than at the 3-position. taylorfrancis.com This enhanced reactivity can be attributed to the electronic properties of the benzo[b]thiophene ring system.
Directed Lithiation and Subsequent Electrophilic Trapping Reactions
The generation of organolithium species followed by quenching with an electrophile is a fundamental strategy for forming new carbon-carbon and carbon-heteroatom bonds. In the context of benzo[b]thiophene, deprotonation (metalation) occurs preferentially at the C2-position due to the acidity of the C2-proton, which is influenced by the adjacent sulfur atom. doi.org
For this compound, the primary route to the corresponding 2-lithio-benzo[b]thiophene is through metal-halogen exchange rather than deprotonation. This exchange is typically very fast, even at low temperatures, when using alkyllithium reagents like n-butyllithium or tert-butyllithium. uwindsor.ca The resulting 2-lithio-benzo[b]thiophene is a potent nucleophile that can react with a wide variety of electrophiles. This two-step sequence allows for the introduction of numerous functional groups at the C2 position.
Table 3: Potential Electrophiles for Trapping 2-Lithio-benzo[b]thiophene
| Electrophile Class | Example Electrophile | Resulting Functional Group |
| Aldehydes/Ketones | Benzaldehyde | Hydroxymethyl |
| Esters | Ethyl chloroformate | Carboxylate |
| Alkyl Halides | Methyl iodide | Methyl |
| Silyl Halides | Trimethylsilyl chloride (TMSCl) | Trimethylsilyl |
| Disulfides | Dimethyl disulfide | Methylthio |
| Carbon Dioxide | CO2 | Carboxylic acid |
This lithiation-trapping strategy is a powerful method for derivatization, although care must be taken to avoid potential side reactions or anion migration, which can sometimes be circumvented by using protecting groups at other positions. researchgate.net
Oxidative Transformations of the Benzo[b]thiophene Sulfur Atom
The sulfur atom inherent in the benzo[b]thiophene scaffold presents a site for oxidative modification, allowing for the synthesis of derivatives with altered electronic properties and reactivity. The oxidation of the sulfur can proceed in a stepwise manner, first yielding the corresponding S-oxide (sulfoxide) and upon further oxidation, the S,S-dioxide (sulfone). These transformations significantly influence the chemical character of the benzo[b]thiophene ring system.
The sulfur atom in this compound is susceptible to oxidation, a common reactivity pathway for thiophene (B33073) and its annulated derivatives. This transformation leads to the formation of two key oxidized species: this compound-1-oxide (the sulfoxide) and this compound-1,1-dioxide (the sulfone). The conversion of the sulfide to a sulfoxide and subsequently to a sulfone alters the electronic nature of the thiophene ring, making the sulfur functionality a strong electron-accepting group.
While specific studies detailing the oxidation of this compound are not extensively documented in readily available literature, the reactivity can be inferred from established protocols for the oxidation of other benzo[b]thiophene derivatives, particularly those bearing electron-withdrawing substituents. The presence of the iodine atom at the 2-position is expected to decrease the electron density of the heterocyclic ring, potentially making the sulfur atom less nucleophilic and therefore more challenging to oxidize compared to electron-rich analogues.
Synthesis of this compound-1,1-dioxide
The complete oxidation to the sulfone is a more commonly reported transformation for benzo[b]thiophenes. Strong oxidizing agents are typically employed for this purpose. A facile and effective method for the oxidation of electron-poor benzo[b]thiophenes to their corresponding sulfones involves the use of an aqueous solution of hydrogen peroxide (H₂O₂) in the presence of phosphorus pentoxide (P₂O₅). This system has proven effective for the clean conversion of benzo[b]thiophenes bearing electron-withdrawing groups to the 1,1-dioxides. Although not specifically demonstrated for the 2-iodo derivative, this method is a strong candidate for its synthesis.
Another widely used oxidant for the conversion of sulfides to sulfones is meta-chloroperoxybenzoic acid (m-CPBA). The reaction of a 2-substituted benzo[b]thiophene, such as 2-(4-(tert-butyl)phenyl)benzo[b]thiophene, with hydrogen peroxide has been shown to yield the corresponding 1,1-dioxide, indicating the feasibility of oxidizing the sulfur atom in the presence of a substituent at the 2-position.
Synthesis of this compound-1-oxide
The partial oxidation to the sulfoxide is often more challenging to achieve selectively, as over-oxidation to the sulfone is a common side reaction. Thiophene-S-oxides are also known to be reactive and potentially unstable intermediates. The selective oxidation of thiophenes to thiophene-S-oxides can often be achieved by using a peracid, such as m-CPBA, in the presence of a Lewis acid like boron trifluoride etherate (BF₃·Et₂O). This approach has been successfully used for the preparation of various 2-substituted benzo[b]thiophene S-oxides. The Lewis acid is thought to activate the peracid and may also coordinate to the resulting sulfoxide, deactivating it towards further oxidation.
Catalytic Applications of 2 Iodo Benzo B Thiophene Derivatives
Development of 2-Iodo-benzo[b]thiophene-Based Organic Catalysts
Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a powerful tool in synthetic chemistry. scienceopen.comresearchgate.net These catalysts offer advantages such as low toxicity, stability, and the ability to perform enantioselective transformations. scienceopen.com The structural backbone of a potential organocatalyst is crucial to its function, with specific functional groups dictating its mode of action.
A comprehensive review of the scientific literature reveals a notable absence of studies detailing the development or application of this compound as a primary framework for organic catalysts. The existing research predominantly positions this compound and its precursors, such as 2-iodothiophenol (B3069315), as reactants or building blocks in syntheses, rather than as the catalysts themselves. researchgate.net For instance, palladium-catalyzed cross-coupling reactions frequently utilize iodo-substituted aromatics as substrates to construct more complex molecules. researchgate.netnih.gov While the benzo[b]thiophene core is present in various biologically active molecules and organic materials, its 2-iodo derivative has not been established as a scaffold for organocatalytic activity based on currently available research. benthamdirect.comresearchgate.net
Electrocatalytic Performance in Fuel Cell Systems
Electrocatalysts are critical components of fuel cell technology, facilitating the chemical reactions that generate electricity. The search for efficient and cost-effective electrocatalysts is a major focus of sustainable energy research.
Direct research on the electrocatalytic performance of this compound in fuel cell systems is not found in the existing scientific literature. However, studies on a closely related isomer, 3-iodo-benzo[b]thiophene, provide some insight into the potential electrocatalytic activity of iodinated benzothiophenes. A study on the hydrazine (B178648) electrooxidation reaction, which is relevant for direct hydrazine fuel cells, investigated the performance of several 3-iodo-2-aryl-benzo[b]thiophene derivatives. The findings from this research are summarized in the table below.
| Compound | Substitution on Phenyl Ring at Position 2 | Maximum Current Density (mA/cm²) |
|---|---|---|
| 4A | 4-fluorophenyl | 12.80 |
| 4B | pentyl | 11.21 |
| 4C | 4-methylphenyl (p-tolyl) | 15.40 |
| 4D | naphthalen-1-yl | 13.61 |
This data indicates that the 3-iodo-2-(p-tolyl)benzo[b]thiophene (4C) derivative exhibited the highest electrocatalytic activity among the tested compounds, with a maximum current density of 15.40 mA/cm². The results suggest that the electronic properties of the substituent at the 2-position significantly influence the catalytic performance. While these findings are for the 3-iodo isomer, they open an avenue for future research into the electrocatalytic potential of other isomers, including this compound derivatives.
Design and Application of Metal-Organic Hybrid Catalytic Systems
Metal-organic frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters linked by organic ligands. Their high surface area, tunable pore size, and the potential for functionalization of the organic linkers make them highly promising materials for catalysis. rsc.orgresearchgate.net The incorporation of specific organic molecules as linkers can introduce catalytic activity or other desired properties into the framework. scispace.com
Despite the versatility of MOF design, there is no specific mention in the scientific literature of this compound being used as an organic linker in the synthesis of metal-organic hybrid catalysts. The research on MOF linkers is extensive, with a wide variety of functionalized organic molecules being employed to create catalytic sites, enhance stability, or tune the framework's properties for specific applications. nih.gov While thiophene-based linkers have been utilized in the construction of catalytically active MOFs, the this compound variant has not been reported as a component in such systems to date. The primary role of iodo-substituted aromatic compounds in metal-catalyzed reactions is typically that of a substrate for cross-coupling, which may explain its absence as a structural linker in MOF chemistry. unipa.it The potential for post-synthetic modification of a benzo[b]thiophene-containing MOF to introduce iodine at the 2-position could be an area for future investigation.
Applications in Materials Science of 2 Iodo Benzo B Thiophene Derivatives
Organic Electronic Materials
The benzo[b]thiophene moiety is a valuable structural motif in the design of materials for organic electronics due to its rigid, planar structure and electron-rich nature, which facilitates charge transport. nbinno.com The 2-iodo derivative, in particular, is a key intermediate for creating more complex, high-performance organic electronic materials.
Palladium-catalyzed cross-coupling reactions, such as the Sonogashira and Stille reactions, are commonly employed to modify the 2-Iodo-benzo[b]thiophene structure. For instance, the Sonogashira coupling reaction between a 2-iodobenzothiophene derivative and an alkyne can be used to synthesize extended π-conjugated systems. rsc.orgresearchgate.net These reactions enable the introduction of various functional groups and the construction of larger aromatic structures, which are essential for tuning the material's properties, such as its energy levels (HOMO/LUMO), bandgap, and charge carrier mobility.
The synthesis of 2-substituted benzo[b]thiophenes via these methods has been shown to yield materials with interesting photophysical properties, such as high fluorescence quantum yields. researchgate.net This tunability makes this compound derivatives foundational components for a wide range of organic electronic materials designed for applications in transistors, light-emitting diodes, and solar cells.
Organic Semiconductor Research
In the field of organic semiconductor research, derivatives of this compound are precursors to highly efficient charge-transporting materials. The benzo[b]thiophene core is a key component of several high-performance organic semiconductors, most notably derivatives of rsc.orgbenzothieno[3,2-b]benzothiophene (BTBT). mdpi.comresearchgate.net The synthesis of these complex, ladder-type fused ring systems often involves the coupling of smaller benzothiophene (B83047) units, which can be derived from precursors like this compound.
These small-molecule semiconductors are of particular interest because they can be processed from solution, offering a cost-effective alternative to traditional vacuum deposition methods for fabricating electronic devices. mdpi.commdpi.comresearchgate.net The performance of these materials in devices like Organic Field-Effect Transistors (OFETs) is highly dependent on their molecular structure, which influences their solid-state packing and, consequently, their charge carrier mobility. Researchers have synthesized various BTBT derivatives by introducing different substituent groups to tune these properties. mdpi.comrsc.org For example, attaching alkyl side chains can improve solubility for solution processing, while modifying the core π-system can alter the electronic energy levels.
The table below summarizes the performance of several organic semiconductors derived from benzo[b]thiophene precursors in OFETs.
| Compound | Deposition Method | Hole Mobility (cm²/Vs) | On/Off Ratio |
|---|---|---|---|
| C6-Ph-BTBT | Vacuum-deposition | 4.6 | 2.2 x 10⁷ |
| Ph-BTBT | Vacuum-deposition | 0.034 | - |
| BTT-based Compound 3 | Solution Shearing | 0.005 | >10⁶ |
| BTBT with single BT moiety | Solution Shearing | 0.055 | 2.5 x 10⁷ |
| BTT with alkyl-thiophene core | Solution Processed | 0.057 | >10⁷ |
Data sourced from multiple research findings to illustrate the range of performance for benzo[b]thiophene-based organic semiconductors. mdpi.comrsc.orgbohrium.comrsc.org
Components in Organic Solar Cells and Organic Light-Emitting Diodes
The versatility of this compound derivatives extends to their use in organic photovoltaics (OPVs) and organic light-emitting diodes (OLEDs). nbinno.com In these devices, the electronic properties of the materials, such as their absorption spectra and energy levels, are critical for performance.
In the context of organic solar cells, benzo[b]thiophene-based molecules have been investigated as electron-donor materials. rsc.org By modifying the structure, often through end-capped acceptor manipulation on a benzo[b]thiophene core, researchers can tune the material's absorption spectrum to better match the solar spectrum and optimize the energy level alignment with an electron-acceptor material for efficient charge separation. nih.gov A study on designed benzothiophene-based molecules demonstrated that structural manipulation at the terminal acceptors could lead to materials with broad absorption spectra and reduced energy gaps, which are desirable for high-efficacy organic solar cells. nih.gov
While less common than in OFETs and OPVs, benzo[b]thiophene derivatives are also explored for use in OLEDs. researchgate.net Their rigid structure can lead to high thermal stability, and their tunable electronic properties allow for the development of materials that can function as hosts or emitters in the emissive layer of an OLED. mdpi.com The goal is to achieve high quantum efficiencies and long operational lifetimes.
The table below presents simulated optoelectronic properties for several designed benzo[b]thiophene derivatives investigated for organic solar cell applications.
| Compound | Max Absorption (nm, Chloroform) | Energy Gap (eV) | Excitation Energy (eV) |
|---|---|---|---|
| R1 (Reference) | 711.00 | 1.961 | 1.733 |
| D3 | 794.52 | 1.851 | 1.561 |
| D7 | 744.78 | 1.892 | 1.664 |
| D8 | 700.56 | 2.132 | 1.769 |
| D9 | 737.56 | 2.103 | 1.680 |
Data from a computational study on designed benzothiophene derivatives for OSCs. nih.gov
Advanced Optoelectronic Device Applications
The application of materials derived from this compound is not limited to the previously mentioned devices. The unique properties of these organic semiconductors make them suitable for a range of advanced optoelectronic applications. researchgate.net Research into BTBT derivatives, for example, has shown their potential in devices such as photodetectors and synaptic devices. researchgate.net
The high charge carrier mobility and environmental stability of these materials are advantageous for creating sensitive photodetectors. Furthermore, the ability to modulate the conductivity of these organic semiconductors through an electric field, a fundamental property utilized in OFETs, also opens up possibilities for their use in neuromorphic computing applications, such as artificial synaptic devices. researchgate.net These devices aim to mimic the function of biological synapses and are a key area of research for developing next-generation computing architectures. The continued development of new synthetic routes starting from versatile precursors like this compound is crucial for advancing these emerging technologies. nih.gov
Applications in Medicinal Chemistry and Biological Sciences
Design and Synthesis of Biologically Active Benzo[b]thiophene Scaffolds
The 2-Iodo-benzo[b]thiophene scaffold is a key building block in the synthesis of more complex, biologically active molecules. The iodine atom at the C2 position serves as a versatile handle for various palladium-catalyzed cross-coupling reactions, such as Suzuki and Sonogashira couplings. These reactions enable the formation of carbon-carbon bonds, allowing for the attachment of a wide range of aryl, heteroaryl, and alkyl groups. This synthetic flexibility is crucial for developing structure-activity relationships (SAR) in drug discovery programs. mdpi.com
For example, palladium-catalyzed reactions have been employed to synthesize a series of 2-substituted benzo[b]thiophenes from precursors like 2-iodothiophenol (B3069315), demonstrating a pathway that highlights the utility of iodo-substituted intermediates in constructing these scaffolds. nih.gov The ability to readily functionalize the 2-position is critical, as substitutions at both the C2 and C3 positions of the benzo[b]thiophene ring are known to be important for modulating pharmacological activity. mdpi.com Researchers leverage this synthetic accessibility to create libraries of novel derivatives for screening against various therapeutic targets.
Antimicrobial Research
While this compound itself is not recognized as an antimicrobial agent, its derivatives have been synthesized and investigated for their potential to combat microbial infections. The benzo[b]thiophene core is present in several compounds with known antimicrobial properties. nih.govsemanticscholar.org
The development of new antibiotics is critical to address the challenge of antimicrobial resistance. nih.gov Benzo[b]thiophene derivatives are considered an interesting class of compounds in this field. semanticscholar.org Research has focused on synthesizing and screening various substituted benzo[b]thiophenes to identify novel antibacterial agents. For instance, studies have shown that benzo[b]thiophene acylhydrazone derivatives exhibit activity against multidrug-resistant Staphylococcus aureus (MRSA). nih.govresearchgate.net Although these specific studies may not start from this compound, they underscore the potential of the functionalized benzo[b]thiophene scaffold in antibacterial research. The iodo-substituent provides a convenient route to introduce the necessary pharmacophores onto the core structure to achieve antibacterial effects.
In the search for new antifungal agents, iodo-substituted benzo[b]thiophenes have shown some potential. A study investigating novel benzo[b]thiophene derivatives identified 3-iodo-2-(thiophen-2-yl) benzo[b]thiophene as a compound with the potential for use against fungal diseases. nih.govnih.gov This finding, while involving a positional isomer of the title compound, highlights that the incorporation of iodine into the benzo[b]thiophene scaffold is a viable strategy in the design of potential antifungal agents. The study tested the compound against Candida albicans, among other microorganisms. nih.gov
| Compound | Target Organism | Activity Noted |
| 3-iodo-2-(thiophen-2-yl) benzo[b]thiophene | Candida albicans | Potential antifungal agent nih.gov |
Anticancer Research and Cytotoxicity Studies
The benzo[b]thiophene scaffold is found in various compounds investigated for anticancer properties. ijpsjournal.comnih.gov These derivatives can interact with a range of cancer-specific targets. nih.gov A notable example is the investigation of 3-iodo-2-phenylbenzo[b]thiophene (IPBT) , a derivative that demonstrates significant cytotoxic and anticancer effects. This compound was found to induce apoptosis (programmed cell death) in cancer cells by activating the expression of pro-apoptotic genes.
IPBT was evaluated against a panel of human cancer cell lines, showing varying degrees of cytotoxicity. The study determined the EC50 values, which represent the concentration of the compound required to inhibit cell growth by 50%. These findings suggest that iodo-substituted benzo[b]thiophenes are a promising area for the development of new cancer therapeutics.
| Compound | Cell Line | EC50 (µg/mL) |
| 3-iodo-2-phenylbenzo[b]thiophene (IPBT) | Caco-2 (Colon) | 63.74 |
| 3-iodo-2-phenylbenzo[b]thiophene (IPBT) | HepG2 (Liver) | 67.04 |
| 3-iodo-2-phenylbenzo[b]thiophene (IPBT) | Panc-1 (Pancreas) | 76.72 |
| 3-iodo-2-phenylbenzo[b]thiophene (IPBT) | Ishikawa (Endometrial) | 110.84 |
| 3-iodo-2-phenylbenzo[b]thiophene (IPBT) | MDA-MB-231 (Breast) | 126.67 |
| 3-iodo-2-phenylbenzo[b]thiophene (IPBT) | LNCaP (Prostate) | 127.59 |
| 3-iodo-2-phenylbenzo[b]thiophene (IPBT) | HeLa (Cervical) | 146.75 |
Anti-inflammatory Agent Development
Chronic inflammation is linked to various diseases, and the development of new anti-inflammatory agents is an active area of research. Benzo[b]thiophene derivatives have been explored as potential anti-inflammatory drugs. The compound 3-iodo-2-phenylbenzo[b]thiophene (IPBT) , in addition to its anticancer properties, has been shown to significantly reduce inflammatory responses. In studies using macrophage cells stimulated with lipopolysaccharide (LPS), IPBT was found to decrease the production of nitric oxide, a key inflammatory mediator. It also inhibited the expression of pro-inflammatory genes such as COX-2 and TNF-α. These results indicate that iodo-benzo[b]thiophene derivatives could serve as promising candidates for controlling inflammation.
Anti-HIV Research
The human immunodeficiency virus (HIV) remains a major global health challenge, and the search for new antiviral agents is ongoing. While the broader class of benzo[b]thiophene derivatives has been investigated for various biological activities, including anti-HIV properties, there is currently a lack of specific research detailing the synthesis of anti-HIV agents directly from this compound. Some studies have noted that certain benzo[b]thiophene derivatives possess anti-HIV activity, and theoretical docking studies have explored the interaction of benzo[b]thiophene-based molecules with HIV-related targets. However, a direct link to this compound as a precursor for a clinically relevant anti-HIV compound is not established in the available literature.
Enzyme Inhibition Studies
Derivatives synthesized from the this compound scaffold have been investigated for their ability to inhibit various enzymes implicated in disease processes. These studies are fundamental in the development of targeted therapies.
Urokinase-type plasminogen activator (uPA) is a key enzyme involved in cellular invasiveness, a process central to cancer metastasis. scispace.comnih.gov Consequently, the development of uPA inhibitors is a significant goal in cancer therapy. researchgate.net Research has identified 4-substituted benzo[b]thiophene-2-carboxamidines as a potent and selective class of synthetic uPA inhibitors. scispace.comnih.gov
These compounds demonstrate competitive inhibition of uPA. nih.govresearchgate.net For instance, two notable compounds in this class, B428 and B623, exhibit significant inhibitory activity against human uPA. scispace.com B428 has a median inhibition concentration (IC50) of 0.32 µM, while B623 is even more potent with an IC50 of 0.07 µM. nih.govresearchgate.net This represents a 20- and 100-fold increase in potency, respectively, compared to previously known selective synthetic uPA inhibitors like amiloride. scispace.comnih.gov Furthermore, these compounds show high selectivity for uPA over other related proteases such as tissue-type plasminogen activator (tPA) and plasmin. scispace.comnih.gov
The ability of these inhibitors to block not only free uPA but also cell surface-bound uPA is crucial for their therapeutic potential as anti-invasive agents. scispace.comnih.gov B428 and B623 have been shown to inhibit cell surface uPA on HT1080 human fibrosarcoma cells with IC50 values of 0.54 µM and 0.20 µM, respectively. nih.govresearchgate.net
| Compound | uPA Inhibition (IC50) | Cell Surface uPA Inhibition (IC50) | Inhibition Constant (Ki) | Selectivity |
| B428 | 0.32 µM nih.gov | 0.54 µM nih.gov | 0.53 µM nih.gov | >300-fold for uPA over tPA nih.gov |
| B623 | 0.07 µM nih.gov | 0.20 µM nih.gov | 0.16 µM nih.gov | >1000-fold for uPA over plasmin nih.gov |
This table presents the inhibitory activity of benzo[b]thiophene-2-carboxamidine (B10759234) derivatives against urokinase-type plasminogen activator (uPA).
Acetylcholinesterase (AChE) is a key enzyme in the central nervous system, and its inhibition is a primary therapeutic strategy for managing Alzheimer's disease. sciforum.net Several classes of compounds derived from the benzo[b]thiophene scaffold have been synthesized and evaluated for their AChE inhibitory activity. mdpi.com
One such class is a series of new oxindole-based spiro-heterocycles that incorporate the benzo[b]thiophene motif. nih.gov Within this series, compound IIc, which features a 5-chloro-substituted oxindole (B195798) bearing both benzo[b]thiophene and octahydroindole moieties, was identified as the most active, with an IC50 value of 20.8 µM. nih.gov Molecular docking studies suggest that this compound binds effectively to both the catalytic and peripheral anionic sites of the AChE enzyme. nih.gov
Another promising class of inhibitors is benzo[b]thiophene-chalcone hybrids. mdpi.comnih.gov In general, these hybrids have demonstrated better inhibitory activity against both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) compared to simpler 2-substituted benzo[b]thiophenes. mdpi.comnih.gov Specifically, compound 5f emerged as the most potent AChE inhibitor in its series, with an IC50 value of 62.10 µM. mdpi.comnih.gov
| Compound/Series | AChE Inhibition (IC50) | Chemical Class |
| IIc | 20.8 µM nih.gov | Spirooxindole-benzo[b]thiophene nih.gov |
| 5f | 62.10 µM mdpi.comnih.gov | Benzo[b]thiophene-chalcone hybrid mdpi.comnih.gov |
This table displays the acetylcholinesterase (AChE) inhibitory activity of various benzo[b]thiophene derivatives.
Structure-Activity Relationship (SAR) Elucidation of Benzo[b]thiophene Analogs
The study of structure-activity relationships (SAR) is crucial for optimizing the therapeutic properties of lead compounds. For benzo[b]thiophene derivatives, SAR studies have provided valuable insights into the structural requirements for potent enzyme inhibition. nih.gov
In the case of uPA inhibitors, the potency of 4-substituted benzo[b]thiophene-2-carboxamidines is significantly influenced by the nature of the substituent at the 4-position of the benzo[b]thiophene ring. scispace.com The high potency of compound B623, which features a benzodioxolanylethenyl side chain, underscores the importance of this position for activity. scispace.com
For AChE inhibitors, SAR studies have revealed key structural features that govern their activity. The investigation of benzo[b]thiophene-chalcone hybrids showed that these more complex structures are generally better inhibitors than simpler 2-phenylbenzothiophenes, many of which suffer from poor solubility and low inhibitory profiles. mdpi.comnih.gov This suggests that the chalcone (B49325) moiety plays a critical role in the interaction with the enzyme. mdpi.com Similarly, studies on tetracyclic 6H-benzo[b]indeno[1,2-d]thiophen-6-one derivatives as kinase inhibitors highlighted a sharp structure-activity relationship dependent on the substitution pattern on the benzo[b]thiophene ring. nih.gov For instance, the presence and position of methoxy (B1213986) or hydroxy groups on the scaffold significantly impacted their inhibitory activity against the DYRK1A kinase. nih.gov
Exploration of Neurochemical and Psychostimulant Analogs
Beyond enzyme inhibition, the benzo[b]thiophene scaffold has been explored for the development of compounds with effects on the central nervous system. Specifically, sulfur-based analogs of amphetamine-like psychostimulants have been synthesized and characterized. nih.gov
Researchers have synthesized all six positional isomers of (2-aminopropyl)benzo[b]thiophene (APBT). nih.gov These compounds are structural analogs of psychoactive substances based on (2-aminopropyl)indole (API) and (2-aminopropyl)benzofuran (APB). nih.gov Early patent literature from 1960 indicated that APBT isomers, including 2-APBT and 3-APBT, produce various effects on the central nervous system and could be useful as "ataractics, psychic energizers and analgetics". nih.gov More specifically, 3-APBT, the sulfur analog of α-methyltryptamine (AMT), has been reported to act as a monoamine oxidase A (MAO-A) inhibitor with an IC50 of 16.2 µM in rat brain mitochondrial preparations. nih.gov The systematic synthesis and detailed analytical characterization of these novel APBT-type stimulants provide a foundation for understanding their structure-activity relationships and potential neurochemical effects. nih.gov
Mechanistic Investigations and Computational Studies of 2 Iodo Benzo B Thiophene Reactions
Elucidation of Reaction Mechanisms
Understanding the stepwise sequence of bond-breaking and bond-forming events is fundamental to controlling chemical reactions. For 2-iodo-benzo[b]thiophene, mechanistic studies have explored various pathways, including those involving radical intermediates, concerted processes, and electrophilic additions.
The involvement of radical intermediates in the reactions of this compound and its precursors is highly dependent on the reaction conditions. In certain palladium-catalyzed reactions, evidence suggests that radical pathways are not operative. For instance, in the Pd(II)-catalyzed Sonogashira type cross-coupling reaction between 2-iodothiophenol (B3069315) and phenylacetylene (B144264) to form a 2-substituted benzo[b]thiophene, the introduction of a radical scavenger, 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO), did not inhibit the reaction or reduce the yield, indicating that the reaction does not proceed through a radical intermediate pathway. researchgate.netresearchgate.net
Conversely, radical pathways have been identified in other contexts for the synthesis of the benzo[b]thiophene core. For example, the synthesis of 2-alkoxymethylbenzothiophenes can be achieved through a radical-promoted substitutive heterocyclodehydration process. researchgate.net This involves reacting 1-(2-mercaptophenyl)-2-yn-1-ols with a radical initiator like azobisisobutyronitrile (AIBN). researchgate.net Furthermore, electrochemical methods for the synthesis and functionalization of benzo[b]thiophenes have been shown to involve radical intermediates. Mechanistic investigations of an electrochemical halogen-atom transfer (e-XAT) strategy for the cross-coupling of unactivated alkyl iodides with benzothiophene (B83047) aldehydes support the involvement of anodically generated alkyl radicals and cathodically generated ketyl radical anions as key reactive intermediates. acs.orgacs.org Radical clock experiments in these systems have provided further evidence for a radical-based mechanism. acs.orgacs.org
These findings underscore that while traditional cross-coupling reactions of this compound precursors may follow non-radical pathways, alternative synthetic strategies, particularly those employing photochemical or electrochemical initiation, can readily access radical intermediates. researchgate.netchimia.chnih.govresearchgate.net
Palladium-catalyzed reactions are central to the functionalization of this compound. One of the key mechanistic steps in many of these transformations is carbopalladation. In the context of the direct β-arylation of benzo[b]thiophenes, kinetic evidence strongly supports a concerted carbopalladation mechanism. acs.org This pathway, often described as a Heck-type process, involves the syn-addition of an aryl-palladium(II) species across the C2–C3 double bond of the benzo[b]thiophene ring. acs.org
Many synthetic routes to the benzo[b]thiophene scaffold, including those that could start from precursors like 2-iodo-thioanisole, rely on electrophilic cyclization. nih.govacs.orgresearchgate.net A common strategy involves the initial synthesis of an o-alkynyl thioanisole (B89551), which then undergoes an intramolecular cyclization triggered by an electrophile. nih.govnih.gov Various electrophiles, including molecular iodine (I₂), N-iodosuccinimide (NIS), bromine (Br₂), and N-bromosuccinimide (NBS), have been successfully employed. nih.govnih.gov
The generally accepted mechanism for these reactions involves the activation of the alkyne by the electrophile (e.g., I₂), leading to the formation of a cyclic iodonium (B1229267) intermediate. This is followed by an intramolecular nucleophilic attack from the sulfur atom onto the activated alkyne. The subsequent loss of a methyl group, often facilitated by the iodide anion generated in the reaction, yields the 3-halobenzo[b]thiophene product. unipa.it For example, the iodocyclization of 2-methylthiophenylacetylenes provides a direct route to 3-iodobenzothiophenes. unipa.it This versatile strategy allows for the synthesis of a wide range of 2,3-disubstituted benzo[b]thiophenes under mild conditions. acs.orgorganic-chemistry.orgresearcher.life
Kinetic Isotope Effect (KIE) Studies
Kinetic Isotope Effect (KIE) studies are a powerful tool for probing reaction mechanisms, particularly for identifying the rate-determining step and understanding bond-breaking and bond-forming processes. tamu.eduacs.orgpkusz.edu.cnbaranlab.orgresearchgate.net In the study of benzo[b]thiophene reactions, KIEs have provided critical evidence for specific mechanistic pathways.
For the direct β-arylation of benzo[b]thiophene, the measurement of both ¹³C and ²H KIEs was instrumental in distinguishing between several plausible C-H functionalization pathways. acs.org The experimental results were consistent with a Heck-type mechanism involving a concerted carbopalladation step. acs.org
| Position | Isotope | Experimental KIE (klight/kheavy) | Interpretation |
|---|---|---|---|
| C-3 | 13C | 1.042 ± 0.006 | Significant primary KIEs at both C2 and C3 support a rate-limiting carbopalladation step across the C2-C3 double bond. |
| C-2 | 13C | 1.015 ± 0.006 | |
| H-3 | 2H | Inverse KIE | Consistent with a change in hybridization from sp² to sp³ at the C3 position in the transition state. |
| H-2 | 2H | No KIE observed | Computational studies indicated that a ²H KIE would not be expected at this position for this specific mechanism. |
These data collectively argue against alternative mechanisms such as concerted metalation-deprotonation (CMD) or electrophilic aromatic substitution (SEAr), which would predict different KIE patterns. acs.org For instance, a CMD mechanism would be expected to show a large primary ²H KIE at the C-3 position, which was not observed. acs.org
Density Functional Theory (DFT) Calculations for Reaction Pathway Analysis and Property Prediction
Density Functional Theory (DFT) has become an indispensable tool for investigating the mechanisms of reactions involving benzo[b]thiophene derivatives. DFT calculations allow for the optimization of molecular structures, including reactants, products, intermediates, and transition states, providing valuable energetic and geometric information. nih.gov
In the context of benzo[b]thiophene synthesis and reactivity, DFT has been used to:
Elucidate Reaction Mechanisms: By calculating the energy profiles of different potential pathways, DFT can help identify the most favorable reaction mechanism. For instance, in the synthesis of benzo[b]thiophene-1,1-dioxides, computational studies have been used to rationalize the S-migration process via a quaternary spirocyclization intermediate. nih.gov
Predict Molecular Properties: DFT is employed to calculate quantum chemical properties such as global hardness, softness, chemical potential, and electrophilicity index. nih.gov These calculations help in understanding the reactivity of different benzo[b]thiophene derivatives. For example, the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies can indicate a molecule's tendency to donate or accept electrons, respectively. nih.gov
Correlate Structure with Activity: In studies of biologically active benzo[b]thiophene derivatives, DFT calculations are used to correlate the chemical structure with observed activity, such as antioxidant potential. nih.gov
For example, quantum chemical calculations on novel benzo[b]thiophene-2-carbaldehyde derivatives indicated varying molecular stabilities and reactivity potentials based on their calculated energy gaps (ΔE). A smaller energy gap generally correlates with higher reactivity. nih.gov
Molecular Docking and Computational Binding Affinity Predictions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is extensively used in drug discovery to understand how ligands, such as derivatives of benzo[b]thiophene, interact with biological targets like proteins or enzymes. nih.govresearchgate.net
Numerous studies have employed molecular docking to investigate the potential of benzo[b]thiophene derivatives as therapeutic agents. These studies predict the binding modes and estimate the binding affinity, often expressed as a binding energy (kcal/mol), of the compounds within the active site of a target protein. nih.gov For instance, in a study targeting human IgM Fc domains, three novel derivatives of benzo[b]thiophene-2-carbaldehyde were docked into the protein target 4JVW, yielding favorable binding energies. nih.gov
| Compound | Target Protein | Predicted Binding Energy (kcal/mol) |
|---|---|---|
| BTAP1 | 4JVW | -8.0 |
| BTAP2 | 4JVW | -7.5 |
| BTAP3 | 4JVW | -7.6 |
The interactions identified through docking, such as hydrogen bonds and hydrophobic interactions, help to explain the structure-activity relationships (SAR) observed experimentally. nih.govresearchgate.net Following docking, molecular dynamics simulations are often performed to assess the stability of the predicted ligand-protein complexes over time. nih.gov These computational predictions are crucial for the rational design of new, more potent, and selective benzo[b]thiophene-based inhibitors and therapeutic agents. nih.govmdpi.com
Advanced Analytical Characterization in 2 Iodo Benzo B Thiophene Research
Spectroscopic Methodologies for Complex Derivative Elucidation
Spectroscopy is a cornerstone in the characterization of 2-iodo-benzo[b]thiophene derivatives, providing detailed information about their atomic and molecular structure, as well as their electronic properties.
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for the structural elucidation of organic compounds, including derivatives of this compound. Through the analysis of ¹H and ¹³C NMR spectra, the connectivity and chemical environment of atoms within a molecule can be determined.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound would exhibit characteristic signals for the aromatic protons. The chemical shifts of these protons are influenced by the electron-withdrawing effect of the iodine atom and the anisotropic effects of the fused ring system. Protons on the benzo moiety typically appear in the range of δ 7.0-8.0 ppm. The lone proton on the thiophene (B33073) ring (at the 3-position) would also have a distinct chemical shift.
| Carbon Position | Expected ¹³C Chemical Shift Range (ppm) |
| C2 (C-I) | 75-85 |
| C3 | 125-135 |
| C3a | 138-142 |
| C4 | 122-126 |
| C5 | 123-127 |
| C6 | 123-127 |
| C7 | 121-125 |
| C7a | 139-143 |
2D NMR Spectroscopy: For more complex derivatives of this compound, two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable. huji.ac.ilsdsu.edu
COSY spectra reveal proton-proton (¹H-¹H) coupling networks, helping to establish the connectivity of protons within the aromatic spin systems. libretexts.org
HSQC spectra correlate directly bonded proton and carbon atoms (¹H-¹³C), allowing for the unambiguous assignment of carbon signals based on their attached protons. youtube.com
Mass spectrometry (MS) is a vital analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of fragmentation patterns. rsc.orgrsc.org For this compound and its derivatives, both gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are frequently employed. researchgate.net
Molecular Ion Peak: In the electron ionization (EI) mass spectrum, this compound (C₈H₅IS, molecular weight: 260.09 g/mol ) would exhibit a prominent molecular ion peak (M⁺) at m/z 260. sigmaaldrich.comsigmaaldrich.comchemscene.com The presence of iodine, which is monoisotopic (¹²⁷I), simplifies the isotopic pattern of the molecular ion. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass of the molecular ion, which in turn allows for the calculation of the elemental formula with high accuracy. rsc.org
Fragmentation Pattern: The fragmentation of this compound under EI conditions is expected to be characteristic. Key fragmentation pathways would likely involve the cleavage of the C-I bond, which is the weakest bond in the molecule.
| Ion | m/z (expected) | Description |
| [C₈H₅IS]⁺ | 260 | Molecular Ion (M⁺) |
| [C₈H₅S]⁺ | 133 | Loss of an iodine radical (∙I) |
| [I]⁺ | 127 | Iodine cation |
| [C₆H₄]⁺ | 76 | Loss of CS and a hydrogen radical from [C₈H₅S]⁺ |
Tandem mass spectrometry (MS/MS) can be used to further investigate the fragmentation pathways of the molecular ion and its primary fragment ions, providing more detailed structural information for complex derivatives. libretexts.org
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. upi.edu The IR spectrum of this compound would display characteristic absorption bands for the aromatic C-H and C=C bonds, as well as vibrations involving the C-S and C-I bonds.
| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Intensity |
| Aromatic C-H Stretch | 3100-3000 | Medium to Weak |
| Aromatic C=C Stretch | 1600-1450 | Medium to Weak |
| C-S Stretch | 800-600 | Medium |
| C-I Stretch | 600-500 | Medium to Strong |
The fingerprint region (below 1500 cm⁻¹) of the IR spectrum would contain a complex pattern of absorptions that is unique to the molecule and can be used for identification by comparison with a reference spectrum. libretexts.org
UV-Visible and fluorescence spectroscopy are used to study the electronic transitions in molecules and are particularly important for compounds that have potential applications in materials science, such as in organic light-emitting diodes (OLEDs). mdpi.com Benzo[b]thiophene itself exhibits absorption in the UV region and can be fluorescent. rsc.orgresearchgate.netvscht.cz
UV-Visible Spectroscopy: The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to π→π* transitions within the aromatic system. shimadzu.com The presence of the iodine atom, a heavy atom, can influence the electronic transitions and may lead to a slight red-shift (bathochromic shift) of the absorption maxima compared to the parent benzo[b]thiophene. arxiv.org
Fluorescence Spectroscopy: While many benzo[b]thiophene derivatives are known to be fluorescent, the presence of a heavy atom like iodine can lead to quenching of fluorescence due to the heavy-atom effect, which promotes intersystem crossing to the triplet state. grafiati.com Therefore, this compound may exhibit weak fluorescence or be non-fluorescent. Functional studies on its derivatives, where the iodine is replaced, are often carried out to tune the photophysical properties. researchgate.net
Chromatographic Separation and Purity Assessment Techniques
Chromatographic techniques are essential for the purification of this compound after its synthesis and for the assessment of its purity.
Thin-Layer Chromatography (TLC): TLC is a simple and rapid technique used to monitor the progress of reactions and to get a preliminary indication of the purity of a sample. rsc.org For a moderately polar compound like this compound, a common mobile phase would be a mixture of a nonpolar solvent like hexane (B92381) and a slightly more polar solvent like ethyl acetate (B1210297). The compound's retention factor (Rf) value would depend on the exact composition of the mobile phase.
Column Chromatography: For the purification of larger quantities of this compound, column chromatography using silica (B1680970) gel as the stationary phase is the standard method. rsc.org By carefully selecting the eluent system, the desired product can be separated from starting materials, byproducts, and other impurities.
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for the final purity assessment of this compound. nih.gov A reversed-phase C18 column is typically used with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. The purity is determined by integrating the area of the peak corresponding to the product and comparing it to the total area of all peaks in the chromatogram.
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline solid. mdpi.com By analyzing the diffraction pattern of X-rays passing through a single crystal of a compound, the precise positions of all atoms in the crystal lattice can be determined, providing unambiguous information about bond lengths, bond angles, and intermolecular interactions. aps.orgnih.gov
Emerging Research Frontiers and Future Perspectives for 2 Iodo Benzo B Thiophene
Development of Novel and Efficient Synthetic Routes
The synthesis of 2-Iodo-benzo[b]thiophene and its derivatives is a dynamic area of research, with a continuous drive towards more efficient, selective, and sustainable methods. Traditional approaches are being supplanted by innovative strategies that offer improved yields, milder reaction conditions, and greater functional group tolerance.
A significant advancement lies in the palladium-catalyzed Sonogashira type cross-coupling reaction between 2-iodothiophenol (B3069315) and phenylacetylene (B144264). morressier.comresearchgate.net This method provides a direct route to various 2-substituted benzo[b]thiophenes with moderate to good yields. morressier.comresearchgate.net The process involves a sequential coupling and cyclization, demonstrating the utility of organometallic catalysis in constructing the benzo[b]thiophene core. morressier.com
Another prominent strategy is electrophilic iodocyclization. This approach has been successfully employed for the synthesis of 3-iodobenzo[b]thiophenes from 2-methylthiophenylacetylenes, and similar principles can be adapted for the synthesis of 2-iodo isomers. uwf.edu Iodine-mediated one-pot successive cyclization-alkylation reactions represent a green and atom-economical approach, utilizing iodine as both an electrophile and a catalyst under ambient conditions to produce highly functionalized 2,3-disubstituted benzo[b]thiophenes. morressier.com
Recent research also emphasizes the development of more sustainable protocols. For instance, the iodocyclization of 2-methylthiophenylacetylenes has been successfully carried out in a deep eutectic solvent (DES) like choline (B1196258) chloride/urea, which is recyclable and more environmentally benign than traditional volatile organic compounds (VOCs). researchgate.net
| Synthetic Method | Starting Materials | Key Features | Reference |
| Palladium-catalyzed Sonogashira cross-coupling | 2-iodothiophenol, Phenylacetylene | Direct route to 2-substituted derivatives, moderate to good yields. | morressier.comresearchgate.net |
| Electrophilic Iodocyclization | 2-alkynylthioanisoles, Iodine source | Forms the benzo[b]thiophene ring with simultaneous iodination. | morressier.com |
| Iodocyclization in Deep Eutectic Solvents | 2-methylthiophenylacetylenes, Iodine | Recyclable solvent, sustainable and green approach. | researchgate.net |
Exploration of Undiscovered Reactivity Patterns and Chemical Transformations
The carbon-iodine bond at the 2-position of the benzo[b]thiophene ring is a focal point for exploring novel chemical transformations. While its utility in well-established cross-coupling reactions like Suzuki and Sonogashira is recognized for creating C-C bonds, researchers are now venturing into less conventional reactivity. researchgate.net
One such intriguing transformation is the "halogen dance" reaction. When 2-iodobenzothiophene is treated with a strong base, such as lithium 2,2,6,6-tetramethylpiperidide, a rearrangement can occur, leading to the formation of 3-iodobenzothiophene derivatives upon trapping with an electrophile. researchgate.net This reaction opens up avenues for synthesizing otherwise difficult-to-access substitution patterns on the benzo[b]thiophene core. However, this transformation can be accompanied by competitive dehalogenation, a challenge that researchers are addressing, for instance, by using 2-bromobenzothiophene as a catalyst to improve the selectivity of the halogen dance. researchgate.net
Furthermore, the iodine atom can mediate unique cyclization and sulfur insertion reactions. For example, the reaction of 3-arylbenzo[b]thiophenes with elemental sulfur in the presence of molecular iodine leads to the formation of morressier.combenzothieno[2,3-b] morressier.combenzothiophenes. acs.org This iodine-mediated sulfur insertion highlights a novel reactivity pattern that expands the synthetic utility of iodinated benzo[b]thiophenes.
Future research is expected to delve deeper into radical-mediated reactions, photochemical transformations, and the use of 2-iodobenzo[b]thiophene in multicomponent reactions to unlock new synthetic pathways and construct complex molecular architectures.
Advanced Functional Material Design with Benzo[b]thiophene Units
The benzo[b]thiophene core is a privileged scaffold in the design of organic functional materials, particularly organic semiconductors. morressier.com Its planar structure and electron-rich nature facilitate π-π stacking and efficient charge transport. This compound serves as a crucial precursor for the synthesis of larger, π-extended systems with tailored electronic and optical properties.
Through cross-coupling reactions, the iodo group can be readily replaced with various aromatic and heteroaromatic moieties, allowing for the fine-tuning of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of the resulting materials. This control is essential for their application in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs). morressier.com
For instance, new benzothieno[3,2-b]thiophene (BTT) derivatives, which can be synthesized from precursors derived from iodinated benzo[b]thiophenes, have been investigated as high-performance organic semiconductors. njtech.edu.cn The ability to introduce different functional groups via the 2-iodo position allows for the modulation of solubility, morphology, and charge carrier mobility in thin films.
| Material Class | Application | Role of this compound |
| Organic Semiconductors | Organic Field-Effect Transistors (OFETs) | Precursor for π-extended systems with tunable electronic properties. |
| Organic Photovoltaics (OPVs) | Donor or acceptor material component. | Enables synthesis of materials with tailored absorption spectra. |
| Organic Light-Emitting Diodes (OLEDs) | Emitter or host material. | Allows for the creation of materials with specific emission colors. |
The ongoing research in this field is focused on designing novel benzo[b]thiophene-based materials with enhanced stability, higher charge mobility, and improved device performance. The versatility of this compound as a building block is central to these efforts.
Rational Drug Discovery and Lead Optimization Strategies
The benzo[b]thiophene scaffold is a prominent feature in many biologically active compounds and approved drugs, exhibiting a wide range of pharmacological activities including antimicrobial, anticancer, and anti-inflammatory properties. nih.govresearchgate.netnih.govresearchgate.net this compound is a key starting material for the synthesis of libraries of benzo[b]thiophene derivatives for drug discovery programs.
The reactive nature of the C-I bond allows for the systematic introduction of diverse substituents at the 2-position, which is crucial for structure-activity relationship (SAR) studies. nih.govbrieflands.comnih.gov Medicinal chemists can rapidly generate a series of analogues to probe the binding interactions with biological targets and optimize the potency, selectivity, and pharmacokinetic properties of lead compounds. youtube.com
For example, 2,3-difunctionalized benzo[b]thiophene scaffolds have been investigated for their potent antiangiogenic properties, with potential applications in cancer therapy. nih.gov The synthesis of such compounds often relies on the functionalization of a pre-formed benzo[b]thiophene core, where a 2-iodo substituent can serve as a handle for introducing key pharmacophoric groups. Similarly, benzo[b]thiophene-2-carbaldehyde derivatives, which can be synthesized from 2-iodobenzo[b]thiophene, are being explored for their potential in targeting human IgM Fc domains. researchgate.net
The future of drug discovery involving this scaffold will likely involve the use of computational methods, such as molecular docking and quantitative structure-activity relationship (QSAR) analysis, to guide the design of new 2-substituted benzo[b]thiophene derivatives with improved therapeutic profiles. brieflands.comresearchgate.net
Sustainable Chemical Processes for this compound Synthesis
In line with the growing emphasis on green chemistry, the development of sustainable synthetic methods for this compound is a key research frontier. greenchemistry.school The goal is to minimize the environmental impact of chemical processes by reducing waste, using less hazardous reagents, and employing renewable resources. rasayanjournal.co.inresearchgate.net
One promising approach is the use of iodine-mediated reactions that proceed under mild and ambient conditions. morressier.com These reactions are often atom-economical and can eliminate the need for harsh reagents and excessive byproducts. For example, the electrophilic iodocyclization of 2-alkynylthioanisoles can be a green route to iodinated benzo[b]thiophenes. morressier.com
The use of environmentally friendly solvents is another important aspect of sustainable synthesis. nih.gov Research has shown that reactions such as the iodocyclization to form 3-iodobenzothiophenes can be performed in deep eutectic solvents (DES), which are often biodegradable and have low toxicity. researchgate.net Similar strategies are being explored for the synthesis of this compound. The development of catalytic systems that can be easily recovered and reused is also a priority.
Future research will likely focus on flow chemistry and mechanochemistry as sustainable alternatives to traditional batch processes for the synthesis of this compound and its derivatives.
Interdisciplinary Research Integrating this compound Chemistry
The versatility of this compound has fostered its integration into various interdisciplinary research fields, bridging the gap between fundamental organic synthesis and applied sciences.
In materials science , the collaboration between synthetic chemists and materials scientists is crucial for the development of next-generation organic electronic devices. Chemists design and synthesize novel benzo[b]thiophene-based materials using this compound as a key building block, while materials scientists characterize their physical properties and fabricate them into functional devices.
In medicinal chemistry and chemical biology , this compound serves as a scaffold for the development of new therapeutic agents and chemical probes. nih.govresearchgate.net The synthesis of libraries of derivatives allows for high-throughput screening and the identification of compounds with specific biological activities. Collaboration with biologists and pharmacologists is essential to evaluate the efficacy and mechanism of action of these new molecules.
The development of sustainable chemical processes for the synthesis of this compound also involves interdisciplinary collaboration between organic chemists and chemical engineers to design and optimize environmentally friendly reaction conditions and processes. nih.govunito.it
The continued exploration of the chemistry of this compound is expected to open up new opportunities for innovation at the interface of chemistry, biology, and materials science.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 2-Iodo-benzo[b]thiophene, and how do their yields and conditions compare?
- Methodological Answer : Two primary methods are widely used:
- Pd-Catalyzed Coupling : 2-Iodothiophenol reacts with alkynes using Pd(OAc)₂ (15 mol%), TMEDA (20 mol%), and AgTFA in DMF at 110°C for 24 hours. Yields range from moderate to good (e.g., 75–79%) .
- Direct Iodination : Molecular iodine is added to methyl(2-aryl/alkylethynylphenyl)sulfane in DCM at room temperature. This method avoids high temperatures but requires careful stoichiometric control of iodine .
- Comparison : Pd-catalyzed methods offer broader substrate scope but require transition metals, while direct iodination is simpler but limited to specific precursors.
Q. Which spectroscopic techniques are most effective for characterizing this compound derivatives?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR are critical for confirming regiochemistry and substituent effects. Aromatic protons in benzo[b]thiophene derivatives typically resonate between δ 7.0–8.5 ppm .
- High-Resolution Mass Spectrometry (HRMS) : Essential for verifying molecular formulas, especially for halogenated derivatives .
- X-ray Crystallography : Used to resolve ambiguities in regiochemistry and supramolecular interactions, though not explicitly detailed in the provided evidence .
Advanced Research Questions
Q. How can contradictions in reported fluorescence quantum yields of 2-aryl-substituted benzo[b]thiophenes be resolved?
- Methodological Answer : Discrepancies often arise from solvent polarity, measurement protocols, or substituent electronic effects. For example, 2-(4-methoxyphenyl)benzo[b]thiophene exhibits a quantum yield of 1 in non-polar solvents due to reduced non-radiative decay . Standardized protocols (e.g., solvent choice, excitation wavelength calibration) and computational modeling (TD-DFT) can reconcile differences .
Q. What strategies optimize regioselectivity in Pd-catalyzed cross-couplings involving this compound?
- Methodological Answer :
- Ligand Design : Bulky ligands (e.g., TMEDA) favor ortho-selectivity by sterically hindering alternative sites .
- Additive Effects : Silver salts (AgTFA) enhance iodine displacement efficiency, improving coupling yields .
- Solvent Screening : Polar aprotic solvents (e.g., DMF) stabilize transition states, whereas non-polar solvents may favor undesired pathways .
Q. How do electronic effects of substituents influence the reactivity of this compound in transition-metal-catalyzed reactions?
- Methodological Answer : Electron-withdrawing groups (e.g., nitro) deactivate the thiophene ring, slowing coupling rates, while electron-donating groups (e.g., methoxy) enhance reactivity. Hammett studies (σ⁺ values) and DFT calculations can quantify these effects .
Q. What computational methods validate the proposed reaction mechanisms for benzo[b]thiophene functionalization?
- Methodological Answer :
- Kinetic Monte Carlo Simulations : Model oligomerization and nucleation steps in polymerization reactions .
- DFT Calculations : Predict transition states and regioselectivity in Pd-catalyzed couplings. For example, Fukui indices can identify reactive sites for iodination .
Q. How can sulfur-induced catalyst poisoning be mitigated in reactions involving this compound?
- Methodological Answer :
- Catalyst Selection : Use sulfur-tolerant systems like Pd/C with chelating ligands (e.g., dppe) .
- Additives : Silver additives (Ag₂O) sequester sulfur byproducts, preserving catalytic activity .
- Flow Chemistry : Continuous reactant flow reduces sulfur accumulation in batch reactors .
Notes
- Avoided non-academic sources (e.g., BenchChem) per guidelines.
- Advanced questions emphasize mechanistic analysis and data reconciliation, while basic questions focus on synthesis and characterization.
- Methodological answers integrate experimental and computational approaches for robustness.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
